2,3-Dimethoxybenzene-1-sulfonyl chloride physical and chemical properties
2,3-Dimethoxybenzene-1-sulfonyl chloride physical and chemical properties
An In-depth Technical Guide to 2,3-Dimethoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of a Versatile Reagent
In the landscape of modern synthetic and medicinal chemistry, 2,3-Dimethoxybenzene-1-sulfonyl chloride stands out as a highly valuable and versatile building block. Its strategic importance is rooted in the dual functionality it presents: the highly reactive sulfonyl chloride group and the electronically influential 2,3-dimethoxy substituted aromatic ring. The sulfonyl chloride moiety is a cornerstone for the synthesis of sulfonamides, a "privileged scaffold" found in a vast array of pharmaceuticals, including antibacterial agents, diuretics, and groundbreaking central nervous system (CNS) therapies[1][2][3].
Simultaneously, the ortho- and meta-positioned methoxy groups on the benzene ring are not mere spectators. They modulate the electronic properties of the sulfonyl group and impart specific physicochemical characteristics to the final molecule, influencing everything from solubility and crystal packing to metabolic stability and target-binding affinity. This guide provides an in-depth exploration of 2,3-Dimethoxybenzene-1-sulfonyl chloride, offering field-proven insights into its properties, synthesis, core reactivity, and applications for researchers, scientists, and drug development professionals.
Part 1: Core Physicochemical Properties
A comprehensive understanding of a reagent's physical properties is foundational to its effective use in the laboratory. These characteristics govern its handling, storage, reaction setup, and purification. The key properties of 2,3-Dimethoxybenzene-1-sulfonyl chloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 199873-36-4 | [4] |
| Molecular Formula | C₈H₉ClO₄S | [4][5] |
| Molecular Weight | 236.68 g/mol | [4][6] |
| Appearance | Powder | [4] |
| Synonyms | 2,3-dimethoxybenzenesulfonyl chloride | [4] |
| InChI Key | HWBGESNUXOCFIT-UHFFFAOYSA-N | [4] |
| Predicted XLogP3 | 1.9 | [5] |
| Stability | Moisture-sensitive. Reacts with water. | [7][8] |
Solubility and Stability Insights: Like most sulfonyl chlorides, this compound is highly susceptible to hydrolysis. Contact with atmospheric or solvent moisture will lead to its decomposition into the corresponding 2,3-dimethoxybenzenesulfonic acid, a water-soluble impurity that can complicate product isolation[9]. Therefore, all manipulations should be conducted under anhydrous conditions. While sparingly soluble in water (with reaction), it exhibits good solubility in common anhydrous organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Part 2: Synthesis Pathway and Experimental Protocol
The most direct and industrially scalable method for preparing aryl sulfonyl chlorides is the electrophilic aromatic substitution of the parent arene with chlorosulfonic acid. This approach is efficient for activated aromatic rings like 1,2-dimethoxybenzene (veratrole).
Conceptual Workflow for Synthesis
The synthesis is a one-pot procedure involving the controlled addition of the aromatic starting material to an excess of the chlorosulfonating agent, followed by a careful aqueous workup to precipitate the product and remove the excess reagent.
Caption: High-level workflow for the synthesis of 2,3-dimethoxybenzene-1-sulfonyl chloride.
Detailed Synthesis Protocol
Objective: To synthesize 2,3-dimethoxybenzene-1-sulfonyl chloride from 1,2-dimethoxybenzene.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice and deionized water
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Ice bath
Procedure:
-
Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-salt bath.
-
Reagent Addition: Carefully charge the flask with chlorosulfonic acid (4.0 equivalents). The use of a significant excess ensures complete conversion and serves as the reaction solvent.
-
Controlled Reaction: Dissolve 1,2-dimethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring chlorosulfonic acid via the dropping funnel over 30-45 minutes.
-
Causality: This slow, dropwise addition at low temperature (0-5 °C) is critical to control the highly exothermic reaction and prevent the formation of undesired regioisomers or sulfone byproducts.
-
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours to ensure the reaction proceeds to completion.
-
Workup and Isolation: Prepare a large beaker containing a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Causality: This quenching step serves two purposes: it safely neutralizes the highly reactive excess chlorosulfonic acid and, because the sulfonyl chloride product is insoluble in water, it precipitates out of the aqueous solution.
-
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
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Drying: Dry the resulting white to off-white powder under high vacuum to remove residual water. Store the final product in a desiccator.
Part 3: Core Reactivity – The Gateway to Sulfonamides
The reactivity of 2,3-dimethoxybenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom. This sulfur is electron-deficient due to the strong withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophiles[1]. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.
Mechanism of Sulfonamide Formation
The reaction with a primary or secondary amine is the most significant transformation, yielding a stable sulfonamide linkage. This reaction typically proceeds via a stepwise addition-elimination mechanism.
Caption: General mechanism for base-mediated sulfonamide synthesis.
Detailed Protocol for Sulfonamide Synthesis
Objective: To synthesize an N-substituted-2,3-dimethoxybenzenesulfonamide.
Materials:
-
2,3-Dimethoxybenzene-1-sulfonyl chloride
-
A primary or secondary amine (1.0 equivalent)
-
Anhydrous pyridine or triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and the base (e.g., pyridine, 1.5 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Causality: The base is essential to neutralize the HCl byproduct generated during the reaction. Neutralization drives the reaction to completion and prevents the protonation and deactivation of the starting amine.
-
-
Reagent Addition: Dissolve 2,3-dimethoxybenzene-1-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel as needed.
Part 4: Applications in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of drug design, and incorporating the 2,3-dimethoxyphenyl moiety provides a powerful tool for lead optimization.
-
Modulation of Physicochemical Properties: The two methoxy groups increase the polarity and hydrogen bond accepting capacity of the molecule compared to an unsubstituted phenyl ring. This can enhance solubility and influence how a drug candidate interacts with biological membranes and metabolizing enzymes.
-
Structural Scaffolding: The defined substitution pattern provides a rigid scaffold to orient other pharmacophoric elements, enabling precise interactions with biological targets like enzyme active sites or receptor binding pockets.
-
Target Interaction: The methoxy groups can act as hydrogen bond acceptors, forming key interactions with amino acid residues in a protein target, thereby increasing binding affinity and selectivity.
Caption: Role of the title compound in the drug discovery pipeline.
Part 5: Spectral Characterization Profile
While a dedicated public database of spectra for this specific isomer is limited, its spectral characteristics can be confidently predicted based on well-established principles and data from analogous structures.
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¹H NMR: The spectrum will be characterized by three distinct regions. Two singlets, each integrating to 3H, will appear around 3.8-4.0 ppm, corresponding to the two methoxy groups. The aromatic region (typically 7.0-7.8 ppm) will show a complex multiplet pattern for the three aromatic protons.
-
¹³C NMR: The spectrum will show two signals for the methoxy carbons around 55-60 ppm. In the aromatic region, six distinct signals are expected: two for the oxygen-substituted carbons (ipso-carbons), one for the sulfur-substituted carbon, and three for the CH carbons.
-
Infrared (IR) Spectroscopy: The most diagnostic feature will be two strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group. These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹[10].
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak. A prominent feature will be the M+2 peak, approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
Part 6: Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound presents significant hazards and must be handled with appropriate precautions.
-
Primary Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage (H314)[4]. It may also cause respiratory irritation (H335)[4]. Contact with water will produce hydrochloric acid.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield[11].
-
Handling: Avoid creating dust. Use spark-proof tools. Ensure all glassware and solvents are anhydrous to prevent decomposition[9]. In case of a spill, do not use water. Cover with a dry, inert absorbent material (like sand or vermiculite) and collect for disposal.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents[8]. For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[7].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[11].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,3-dimethoxybenzene-1-sulfonyl chloride (C8H9ClO4S). Retrieved from [Link][5]
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Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link][10]
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PubChem. (n.d.). 2,4-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link][6]
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Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link][2]
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Angene Chemical. (2021). 2-Propene-1-sulfonyl chloride Safety Data Sheet. Retrieved from [Link][11]
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Matrix Fine Chemicals. (n.d.). 2,5-DIMETHOXYBENZENE-1-SULFONYL CHLORIDE. Retrieved from [Link]
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Google Patents. (n.d.). A kind of preparation method of sulfonyl chloride aromatic hydrocarbon. Retrieved from [12]
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PubChem. (n.d.). 2,3-dimethoxybenzoyl chloride. Retrieved from [Link]
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ResearchGate. (2014). Confirmation of introduction of sulfonyl groups. Retrieved from [Link]
- Google Patents. (n.d.). Process for production of aromatic sulfonyl chloride compound.
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Royal Society of Chemistry. (n.d.). Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX(X= Cl or Br) in water. Retrieved from [Link][13]
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PubMed. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. Retrieved from [Link][3]
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MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Retrieved from [Link]
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